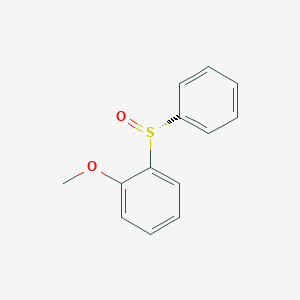
(R)-O-Anisyl phenyl sulfoxide
Overview
Description
(R)-O-Anisyl phenyl sulfoxide is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-O-Anisyl phenyl sulfoxide is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Overview of this compound
This compound belongs to a class of compounds known as sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon groups. This compound is particularly noted for its potential therapeutic applications due to its biological activity against various diseases.
Biological Activities
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |
| Neuroprotective | Exhibits protective effects against neurotoxicity in cell models. |
| Anticancer | Inhibits cancer cell proliferation through various mechanisms. |
| Antimicrobial | Demonstrates activity against various microbial strains. |
- Antioxidant Activity : this compound exhibits strong radical-scavenging properties, which protect cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases.
- Neuroprotection : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative disorders.
-
Anticancer Mechanisms : The compound has been evaluated for its ability to inhibit tumor growth. Mechanisms include:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest, preventing cancer cell proliferation.
- Antimicrobial Properties : The compound shows efficacy against various microbial strains, suggesting potential use in treating infections.
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Neuroprotection Against Oxidative Stress : A study indicated that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), relevant for conditions like Parkinson's disease. The inhibition was observed in the sub-micromolar range, indicating strong potential for therapeutic applications.
- Anticancer Potential : Research demonstrated that this compound inhibits cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. In vitro studies have shown significant reductions in tumor growth rates when treated with this compound.
- Antimicrobial Efficacy : In vitro evaluations revealed that this compound exhibited activity against various strains of bacteria and fungi, supporting its potential as an antimicrobial agent.
Properties
IUPAC Name |
1-methoxy-2-[(R)-phenylsulfinyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIPSPJAHHQKW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















